N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The process is characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazine ring, which is a nitrogen-rich heterocyclic moiety . This structure is present as a central structural component in a number of drug classes .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, has garnered attention in medicinal chemistry. It is found in numerous natural products and exhibits significant biological activities. Some notable applications include:
- RORγt Inverse Agonists : These compounds act as RORγt inverse agonists, which are relevant in autoimmune diseases and inflammation .
- PHD-1 Inhibitors : They can modulate prolyl hydroxylase domain-containing protein 1 (PHD-1), potentially impacting hypoxia-inducible factor (HIF) pathways .
- JAK1 and JAK2 Inhibitors : These compounds may inhibit Janus kinase 1 (JAK1) and JAK2, which play crucial roles in immune signaling and hematopoiesis .
- Cardiovascular Disorders : 1,2,4-triazolo[1,5-a]pyridines find applications in cardiovascular drug development .
- Type 2 Diabetes : Some derivatives are investigated for their potential in managing type 2 diabetes .
- Hyperproliferative Disorders : These compounds could be relevant in treating hyperproliferative disorders .
Antibacterial Activity
Newly synthesized triazolo[4,3-a]pyrazine derivatives have been evaluated for their antibacterial activity. They exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains .
Energetic Materials
Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been explored as energetic materials. Their synthesis involves monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Organic Synthesis
The catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This method demonstrates a broad substrate scope and good functional group tolerance, resulting in excellent yields. Late-stage functionalization further highlights its synthetic utility .
Mechanism of Action
Target of Action
The compound, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-20-12-3-2-10-15-16-11(18(10)17-12)8-14-13(19)9-4-6-21-7-5-9/h2-3,9H,4-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNKJCTKCLCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide |
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